![molecular formula C17H18ClN3 B15062494 4-Chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15062494.png)

4-Chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

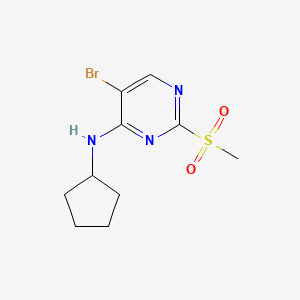

4-Chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound within the pyrimidine family. It is characterized by its fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position of the pyrimidine ring. This unique structure not only alters its chemical properties but also opens avenues for diverse applications, particularly in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One improved method involves a seven-step synthesis starting from dimethyl malonate, achieving a 31% overall yield . The procedure is operationally simple and practical for the synthesis of this building block.

Another method involves the α-alkylation reaction between diethyl malonate and allyl bromide, followed by cyclization with amidine to obtain a six-membered ring of bislactam . Additionally, microwave techniques have been employed to introduce chlorine atoms at specific positions, enhancing the efficiency of the synthesis .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar multi-step processes. The use of robust and scalable reaction conditions, such as microwave-assisted synthesis, ensures high yields and purity, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Electrophilic Substitution Reactions: This compound demonstrates reactivity through electrophilic substitution reactions, such as nucleophilic aromatic substitution and Suzuki coupling reactions.

Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are less documented, the presence of chlorine and methyl groups suggests potential reactivity under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

Suzuki Coupling: This reaction typically involves palladium catalysts and boron reagents, such as organoboron compounds, under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

4-Chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine has significant applications in scientific research, particularly in medicinal chemistry. It serves as a scaffold for developing potent kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory skin disorders like atopic dermatitis . Its unique structure allows for the synthesis of bioactive compounds with improved pharmacokinetics and pharmacodynamics.

In addition to medicinal chemistry, this compound is gaining attention in materials science and organic electronics. Its electronic properties and compatibility with existing materials make it an attractive candidate for developing novel materials, such as organic semiconductors or ligands for catalysis .

Mechanism of Action

The mechanism of action of 4-Chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its role as a kinase inhibitor. Kinase inhibitors interfere with the activity of specific enzymes (kinases) that play a role in cell signaling pathways, which are crucial for cell division and survival. By inhibiting these enzymes, the compound can effectively halt the proliferation of cancer cells and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares the same core structure but lacks the additional methyl and dimethylphenyl groups.

Pyrimidine Derivatives: Various pyrimidine derivatives, such as those used in kinase inhibitors like tofacitinib and ruxolitinib, share structural similarities and therapeutic applications.

Uniqueness

4-Chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitutions, which enhance its chemical properties and biological activity. The presence of the 2,6-dimethylphenyl group and additional methyl groups at specific positions provides distinct advantages in terms of reactivity and selectivity in biological systems .

Properties

Molecular Formula |

C17H18ClN3 |

|---|---|

Molecular Weight |

299.8 g/mol |

IUPAC Name |

4-chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethylpyrrolo[2,3-d]pyrimidine |

InChI |

InChI=1S/C17H18ClN3/c1-9-7-6-8-10(2)15(9)21-12(4)11(3)14-16(18)19-13(5)20-17(14)21/h6-8H,1-5H3 |

InChI Key |

FOCWLHRDPBOCLK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=C(C3=C2N=C(N=C3Cl)C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B15062421.png)

![Methyl 6-(benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B15062433.png)

![2-(3-Bromophenyl)imidazo[1,2-A]pyridine-8-carbonitrile](/img/structure/B15062442.png)

![N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide hydrochloride](/img/structure/B15062447.png)

![1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B15062451.png)

![Benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]amino]-, methyl ester](/img/structure/B15062464.png)

![di-tert-butyl((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)phosphine oxide](/img/structure/B15062471.png)

![tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B15062477.png)

![tert-Butyl (3-bromo-4-chloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15062506.png)